Sulfisoxazole

Pharmacokinetics Sulfonamides Drug Elimination

Choose Sulfisoxazole for its differentiated profile: a short-acting sulfonamide (t½ ~5–6 h) with rapid elimination, reducing accumulation vs. sulfamethoxazole (t½ ~11 h)—ideal for renal PK/PD studies. Uniquely combines antibacterial activity with selective ET-A antagonism (IC50 0.60 µM), validated in pulmonary hypertension models—a property absent in standard sulfonamides. Superior urinary solubility lowers crystalluria risk vs. sulfadiazine. Documented UTI efficacy makes it an ideal benchmark. Requires high-purity material with full analytical documentation.

Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
CAS No. 127-69-5; 4299-60-9
Cat. No. B15562107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfisoxazole
CAS127-69-5; 4299-60-9
Molecular FormulaC11H13N3O3S
Molecular Weight267.31 g/mol
Structural Identifiers
InChIInChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3
InChIKeyNHUHCSRWZMLRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 72.5 °F (NTP, 1992)
White to off-white, odorless, crystalline powder. Sol in alcohol;  freely sol in water. /Diethanolamine salt/
Soluble in alcohol
SOL IN DIETHYL ETHER (1 IN 800);  SOL IN 5% AQ SODIUM BICARBONATE (1 IN 30)
1 G IN ABOUT 6700 ML WATER;  SOL IN DIL HYDROCHLORIC ACID;  1 G IN ABOUT 10 ML BOILING ALCOHOL
In water, 300 mg/L at 37 °C, pH 4.5
3.13e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Sulfisoxazole (CAS 127-69-5) Technical Baseline for Scientific Procurement


Sulfisoxazole (SFX, Sulfafurazole) is a short-acting sulfonamide antibacterial agent featuring a 3,4-dimethyl-5-isoxazolyl substituent [1]. Its primary mechanism is the competitive inhibition of bacterial dihydropteroate synthase, thereby blocking folic acid synthesis [2]. Beyond its class-defined antibacterial role, sulfisoxazole is also recognized as a nonpeptide endothelin (ET) receptor antagonist with reported IC50 values of 0.60 µM and 22 µM for ET-A and ET-B receptors, respectively [3], a property that distinguishes it from many conventional sulfonamides and supports its investigation in pulmonary hypertension and other non-antibiotic applications [4].

Why In-Class Sulfonamide Substitution for Sulfisoxazole Introduces Quantifiable Performance Risk


While sulfisoxazole belongs to the broader sulfonamide class, its specific substitution pattern dictates a unique pharmacokinetic and pharmacodynamic profile that cannot be assumed for its closest analogs. Substituting sulfisoxazole with other sulfonamides, such as sulfamethoxazole or sulfadiazine, introduces measurable risks in key selection parameters. These include a significantly shorter elimination half-life compared to sulfamethoxazole, which impacts dosing frequency and drug accumulation potential [1], and a markedly different solubility profile in urine compared to sulfadiazine, which directly alters the risk of crystalluria, a known class-wide toxicity [2]. Furthermore, its off-target activity as an endothelin receptor antagonist is not a general class property, making it a specific tool compound for research in this area [3]. The following evidence quantifies these critical, non-interchangeable attributes.

Quantitative Comparator Evidence: Why Sulfisoxazole is Distinct from Sulfamethoxazole, Sulfadiazine, and Sulfacytine


Sulfisoxazole vs. Sulfamethoxazole: A 2-Fold Difference in Elimination Half-Life

Sulfisoxazole is a short-acting sulfonamide, in contrast to the intermediate-acting sulfamethoxazole. This is defined by a significantly shorter elimination half-life (t½). Sulfisoxazole exhibits a t½ of approximately 5-6 hours [1], whereas sulfamethoxazole has a t½ of approximately 11 hours [1]. This difference in elimination kinetics is a primary determinant of dosing frequency and the potential for drug accumulation, with sulfisoxazole being cleared from the body approximately twice as fast.

Pharmacokinetics Sulfonamides Drug Elimination Dosing Interval

Sulfisoxazole vs. Sulfadiazine: A Differentiated Solubility and Crystallization Risk Profile in Urine

A clinical study directly compared the urinary excretion and crystallization risk of sulfisoxazole (sulfafurazole) and sulfadiazine in children. While sulfisoxazole produced significantly higher effective drug concentrations in both serum (3-4 times higher) and urine (1.6-4.8 times higher) than sulfadiazine under conventional dosing regimens, its superior solubility profile meant that the actual incidence of crystalluria was not significantly different and remained low [1]. The study noted that sulfisoxazole concentrations exceeded the theoretical solubility limit in 4 out of 48 urine fractions, but crystals were observed in only one fraction, suggesting a high tolerance.

Renal Safety Sulfonamides Crystalluria Urinary Tract Infection

Sulfisoxazole vs. Sulfacytine: Comparable Clinical Efficacy in UTI at a 4-Fold Higher Dose

In a double-blind clinical study comparing sulfisoxazole with sulfacytine for the treatment of acute uncomplicated urinary tract infection (UTI), both drugs demonstrated high and statistically comparable efficacy. Patients received either 4 g/day of sulfisoxazole or 1 g/day of sulfacytine for 10 days [1]. Bacteriologic success (reduction of bacterial count to ≤1,000/mL) was observed in 95-100% of patients in both groups during and post-treatment [1]. Clinical success (abolition of dysuria/frequency) was also comparable, observed in 75-85% of patients [1]. This demonstrates that while sulfisoxazole requires a higher dose, it achieves equivalent clinical outcomes in this indication.

Clinical Trial Urinary Tract Infection Sulfonamides Comparator Study

Sulfisoxazole's Distinctive Polypharmacology: Endothelin Receptor Antagonism Not Shared by Common Sulfonamides

Sulfisoxazole has been identified as a nonpeptide endothelin (ET) receptor antagonist, a secondary pharmacology not reported for its primary clinical comparators like sulfamethoxazole or sulfadiazine. It exhibits an IC50 of 0.60 µM for the ET-A receptor and 22 µM for the ET-B receptor, demonstrating ~37-fold selectivity for the ET-A subtype [1]. This off-target activity was discovered through pharmacophore-directed screening and has been validated in vivo, where sulfisoxazole reversed monocrotaline-induced pulmonary hypertension in rats at doses of 300 and 1,000 mg/kg [2].

Endothelin Receptor Polypharmacology Drug Repurposing Sulfonamides Selectivity

Procurement-Linked Application Scenarios for Sulfisoxazole Based on Verified Differentiators


As a Short-Acting Comparator in Renal Impairment and Drug Accumulation Studies

For preclinical or clinical studies modeling drug handling in renal impairment, sulfisoxazole serves as a well-characterized, short-acting probe (t½ ~5-6 hours). Its rapid elimination, contrasted with intermediate-acting sulfonamides like sulfamethoxazole (t½ ~11 hours), reduces the confounding variable of drug accumulation [5]. This property, combined with its known renal clearance pathway and documented pharmacokinetic behavior in renal transplant patients [6], makes it an ideal candidate for studies on impaired clearance, drug-drug interactions at renal transporters, and the development of PK models for short-half-life small molecules. Procurement for these applications should prioritize high-purity material suitable for in vivo dosing.

As a Tool Compound for Endothelin Receptor (ET-A) Antagonism and Pulmonary Hypertension Research

Sulfisoxazole is a unique tool compound in cardiovascular and pulmonary research due to its dual pharmacology as an antibacterial and a selective ET-A receptor antagonist (IC50 0.60 µM) [5]. Unlike standard sulfonamide controls, it can be used to interrogate the role of endothelin signaling in disease models. Studies have validated its efficacy in reversing monocrotaline-induced pulmonary hypertension in rats [6]. Therefore, procurement of sulfisoxazole is justified for labs investigating ET receptor biology, pulmonary arterial hypertension, and the repurposing of existing drugs for vascular indications. Users should ensure the supplier provides analytical documentation confirming identity and purity suitable for in vivo pharmacology studies.

As a Historical Benchmark for Developing and Validating New Anti-Infectives for Urinary Tract Infections

Sulfisoxazole's well-documented clinical efficacy in urinary tract infections (UTI), demonstrated in controlled trials with high bacteriologic and clinical success rates [5], establishes it as a valuable positive control and benchmark. Its favorable solubility profile relative to sulfadiazine [6] and its distinct pharmacokinetics make it a relevant comparator for new chemical entities targeting UTI. In drug discovery programs, it serves as a standard for in vitro susceptibility testing against uropathogens and for establishing minimum efficacy thresholds in animal models of UTI. Procurement for this use case requires material that meets pharmacopoeial standards for identity and purity to ensure reproducible and comparable results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.